molecular formula C12H14N2O3 B1330132 1-(4-Nitrobenzoyl)piperidine CAS No. 20857-92-5

1-(4-Nitrobenzoyl)piperidine

Cat. No.: B1330132
CAS No.: 20857-92-5
M. Wt: 234.25 g/mol
InChI Key: CAKBAYWOHIUVHR-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and its Derivatives in Organic Chemistry and Materials Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural element in a vast array of natural products, pharmaceuticals, and functional materials. wikipedia.orgijnrd.org In organic chemistry, piperidine and its derivatives are fundamental building blocks for the synthesis of complex molecules, including many alkaloids and active pharmaceutical ingredients (APIs). atamanchemicals.comnih.gov The piperidine moiety is present in numerous drugs, such as the antipsychotics haloperidol (B65202) and risperidone. atamanchemicals.com Its basic nature also makes it a widely used catalyst in organic reactions. wikipedia.orgatamanchemicals.com

In the realm of materials science, piperidine derivatives have been investigated for their potential in creating photoconductive materials and for modifying electrode surfaces. atamanchemicals.com The inherent properties of the piperidine ring can be tailored through substitution to develop materials with specific electronic and optical characteristics.

Overview of Benzoylpiperidines as Core Structures in Chemical Synthesis and Functional Systems

The attachment of a benzoyl group to the piperidine nitrogen atom to form a benzoylpiperidine scaffold introduces a new set of properties and potential applications. nih.govacs.org This structural motif is recurrent in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. nih.govacs.org The benzoylpiperidine framework offers a synthetically accessible and structurally rigid core that can be readily functionalized on both the piperidine and benzoyl rings to optimize biological activity. nih.gov This versatility has led to their exploration as inhibitors of various enzymes and as ligands for a range of receptors. nih.govunipi.it

Contextualization of 1-(4-Nitrobenzoyl)piperidine within the Broader Scope of N-Acylpiperidine Research

This compound is a specific member of the N-acylpiperidine family where the acyl group is a 4-nitrobenzoyl moiety. The presence of the electron-withdrawing nitro group (-NO2) at the para-position of the benzoyl ring significantly influences the electronic properties of the molecule. cymitquimica.com This modification makes the carbonyl carbon more electrophilic and can affect the reactivity of the entire molecule. cymitquimica.com Research into N-acylpiperidines often involves studying how different substituents on the acyl group modulate the compound's properties and reactivity. pnas.orgacs.org Therefore, this compound serves as a valuable case study for understanding the impact of strong electron-withdrawing groups on the chemical behavior of benzoylpiperidines.

Chemical Synthesis and Structural Analysis

The synthesis of this compound is typically achieved through the acylation of piperidine with 4-nitrobenzoyl chloride. This is a standard Schotten-Baumann reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Physicochemical Properties

The physicochemical properties of this compound are influenced by its molecular structure. The presence of the polar nitro group and the amide functionality suggests that the molecule will have a degree of polarity.

PropertyValue
Molecular Formula C12H14N2O3
Molecular Weight 234.26 g/mol
Boiling Point 419.5 °C at 760 mmHg
Flash Point 207.5 °C
Density 1.256 g/cm³
Refractive Index 1.589
Table generated from data in lookchem.com

Chemical Reactivity

The reactivity of this compound is dictated by the functional groups present: the amide linkage, the aromatic nitro group, and the piperidine ring.

The amide bond can undergo hydrolysis under acidic or basic conditions to yield piperidine and 4-nitrobenzoic acid. The electron-withdrawing nature of the 4-nitrophenyl group makes the amide carbonyl carbon more susceptible to nucleophilic attack compared to unsubstituted benzoylpiperidines.

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations. For instance, it can be reduced to an amino group, which can then be further functionalized. This provides a synthetic handle to introduce a wide range of substituents onto the benzoyl moiety, enabling the creation of a library of derivatives for further study.

The piperidine ring itself is relatively stable, but the alpha-protons to the nitrogen can be involved in reactions under specific conditions. Studies on other N-acylpiperidines have shown that they can undergo anodic methoxylation. bgu.ac.il

Applications in Research

This compound and its derivatives are valuable tools in chemical research. The presence of the nitro group allows for its use as a precursor in the synthesis of more complex molecules. For example, reduction of the nitro group to an amine opens up possibilities for further derivatization, such as the formation of new amides or participation in coupling reactions. This makes it a useful building block in medicinal chemistry for creating compounds with potential biological activity. cymitquimica.comlookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(13-8-2-1-3-9-13)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKBAYWOHIUVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20279973
Record name 1-(4-nitrobenzoyl)piperidine
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20857-92-5
Record name 1-(p-Nitrobenzoyl)piperidine
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Record name 1-(4-nitrobenzoyl)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 4 Nitrobenzoyl Piperidine and Analogues

Direct N-Acylation Approaches to 1-(4-Nitrobenzoyl)piperidine

Direct N-acylation is a fundamental and widely employed method for the synthesis of this compound. This approach involves the reaction of a piperidine (B6355638) derivative with an activated form of 4-nitrobenzoic acid.

Condensation Reactions with 4-Nitrobenzoyl Halides

A common and efficient method for the synthesis of this compound is the condensation reaction between piperidine and 4-nitrobenzoyl chloride. niscpr.res.in This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net Pyridine (B92270) is often used as both a solvent and a base in this transformation. niscpr.res.in The high reactivity of the acyl chloride facilitates the acylation of the secondary amine of the piperidine ring.

For instance, the reaction of piperidine with 4-nitrobenzoyl chloride in the presence of pyridine yields (4-nitrophenyl)(piperidin-1-yl)methanone. niscpr.res.in This method is not limited to the parent piperidine; substituted piperidines can also be acylated using this approach to generate a variety of analogues. For example, 4-(4-fluorobenzoyl)piperidine (B1333394) can be reacted with 4-nitrobenzoyl chloride to produce 4-(4-fluorobenzoyl)-1-(4-nitrobenzoyl)piperidine (B8686607). prepchem.com

Reactant 1Reactant 2BaseProductReference
Piperidine4-Nitrobenzoyl chloridePyridine(4-Nitrophenyl)(piperidin-1-yl)methanone niscpr.res.in
4-(4-Fluorobenzoyl)piperidine4-Nitrobenzoyl chlorideNot Specified4-(4-Fluorobenzoyl)-1-(4-nitrobenzoyl)piperidine prepchem.com

Utilization of Acylating Agents Derived from 4-Nitrobenzoic Acid

Beyond acyl halides, other activated forms of 4-nitrobenzoic acid can serve as effective acylating agents. wikipedia.org 4-Nitrobenzoic acid itself can be activated in situ using coupling agents. One method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This approach generates a highly reactive O-acylisourea intermediate, which then readily acylates the piperidine.

Another strategy is the formation of activated esters of 4-nitrobenzoic acid. For instance, reacting 4-nitrobenzoic acid with a phenol (B47542), such as p-nitrophenol, in the presence of a coupling agent can form a stable, yet reactive, activated ester. google.com This ester can then be used to acylate piperidine in a subsequent step. This two-step process can be advantageous when direct acylation with the acid or its halide is problematic.

Role of Base Catalysis in N-Acylpiperidine Formation

Base catalysis plays a crucial role in the N-acylation of piperidines. The base serves multiple purposes, including neutralizing acidic byproducts and, in some cases, acting as a nucleophilic catalyst. umich.edu In reactions involving acyl halides, stoichiometric amounts of a base like pyridine or triethylamine (B128534) are typically used to scavenge the generated hydrohalic acid. niscpr.res.in

In catalytic systems, bases like 4-dimethylaminopyridine (DMAP) are particularly effective. rsc.org DMAP can act as a nucleophilic catalyst by reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. umich.edu This intermediate is more susceptible to nucleophilic attack by the piperidine nitrogen than the original acylating agent, thus accelerating the reaction. The choice of base can also influence the chemoselectivity of the reaction, especially in more complex substrates. rsc.org For instance, in the acylation of diones, DMAP was found to selectively promote C-acylation, whereas other bases led to O-acylation products. rsc.org

Functionalization of Pre-existing Piperidine Ring Systems in the Synthesis of this compound Analogues

The synthesis of analogues of this compound can also be achieved by modifying a pre-functionalized piperidine ring that already contains the 1-(4-nitrobenzoyl) group or by introducing the acyl group after modifying the piperidine core.

Diversification via Substituent Introduction on the Piperidine Moiety

A key strategy for creating analogues is to start with a piperidine derivative that bears a functional group, which can be further elaborated after the N-acylation step. For example, this compound-4-carboxylic acid serves as a versatile intermediate. cymitquimica.com The carboxylic acid group at the 4-position can be converted into a variety of other functional groups, such as amides or esters, leading to a diverse library of analogues. cymitquimica.comsigmaaldrich.com For instance, the synthesis of this compound-4-carboxamide has been reported. sigmaaldrich.com

Another approach involves the reduction of the nitro group on the benzoyl ring to an amino group. For example, 4-(4-fluorobenzoyl)-1-(4-nitrobenzoyl)piperidine can be reduced using iron powder and ammonium (B1175870) chloride to yield 1-(4-aminobenzoyl)-4-(4-fluorobenzoyl)piperidine. prepchem.com This amino group can then be further functionalized, expanding the range of accessible analogues.

Starting MaterialReagentsProductReference
This compound-4-carboxylic acidAmidation reagentsThis compound-4-carboxamide sigmaaldrich.com
4-(4-Fluorobenzoyl)-1-(4-nitrobenzoyl)piperidineFe, NH4Cl1-(4-Aminobenzoyl)-4-(4-fluorobenzoyl)piperidine prepchem.com

Strategies for Regioselective Functionalization of Piperidine Rings

Achieving regioselective functionalization of the piperidine ring itself, either before or after N-acylation, is a more advanced strategy for synthesizing specific analogues. This is particularly important when aiming to introduce substituents at positions other than the nitrogen atom.

Various methods for the site-selective C-H functionalization of piperidines have been developed. d-nb.infonih.gov These methods often rely on directing groups or specific catalysts to control the position of functionalization. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2 or C4 positions of the piperidine ring, with the selectivity being influenced by the choice of catalyst and the N-protecting group. d-nb.infonih.gov While these methods have been primarily demonstrated with other N-substituents, the principles could potentially be applied to N-(4-nitrobenzoyl)piperidine systems.

Palladium-catalyzed C-H arylation is another powerful tool for the regioselective functionalization of piperidines. acs.org By using a directing group attached to the C3 position of the piperidine ring, arylation can be directed to the C4 position with high stereoselectivity. acs.org After the desired substituent is introduced, the directing group can be removed. This strategy offers a way to synthesize complex, multi-substituted piperidine analogues that can then be N-acylated to form the final this compound derivatives.

The generation and trapping of a 3,4-piperidyne intermediate also provides a route to functionalized piperidines, with nucleophilic addition occurring regioselectively at the C4 position. nih.gov This method could be employed to create a substituted piperidine precursor prior to N-acylation.

Derivatization Strategies for the Nitrobenzoyl Moiety

The nitrobenzoyl group in this compound offers multiple avenues for chemical modification. These derivatizations can be broadly categorized into transformations involving the nitro group itself and modifications to the aromatic benzoyl ring.

The nitro group is a versatile functional group that can be converted into various other functionalities, significantly altering the electronic and steric properties of the molecule. numberanalytics.comwikipedia.org Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta-positions, while also facilitating nucleophilic aromatic substitution. wikipedia.orgnih.gov

The most common transformation of the nitro group in aromatic compounds is its reduction to an amine. This conversion is crucial as it transforms a strongly deactivating, meta-directing group into a powerfully activating, ortho-, para-directing amino group, which can serve as a key synthetic handle for further diversification. masterorganicchemistry.com A specific example is the reduction of 4-(4-Fluorobenzoyl)-1-(4-nitrobenzoyl)piperidine using iron powder and ammonium chloride to yield 1-(4-aminobenzoyl)-4-(4-fluorobenzoyl)piperidine. prepchem.com

Common methods for the reduction of aromatic nitro groups, which are applicable to this compound scaffolds, are summarized in the table below.

Reagent/MethodDescriptionTypical ProductsReference
Fe, Sn, or Zn in acid (e.g., HCl)A classic and widely used method involving dissolving metals in acid to generate the reducing species in situ.Primary amine (-NH2) masterorganicchemistry.com
Catalytic Hydrogenation (H2 with Pd, Pt, or Ni)A clean and efficient method using a metal catalyst to facilitate the addition of hydrogen across the nitro group.Primary amine (-NH2) masterorganicchemistry.comevitachem.com
Iron powder with NH4ClA milder reduction method often used when other functional groups sensitive to strong acids are present.Primary amine (-NH2) prepchem.com
Sodium Dithionite (Na2S2O4)A useful reagent for the reduction of nitro groups, particularly in aqueous solutions.Primary amine (-NH2)N/A

Beyond reduction to amines, the nitro group can be involved in other transformations, although less common in this specific scaffold. Under certain conditions, it can be partially reduced to hydroxylamines or nitroso compounds. numberanalytics.com In some contexts, the nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions, although this is more prevalent in rings with multiple activating groups. smolecule.com

Altering the substitution pattern on the benzoyl ring of this compound is a key strategy for generating analogues with diverse properties. The introduction of various substituents can modulate factors such as lipophilicity, electronic character, and steric profile.

Research has shown that the benzoyl moiety can be functionalized with a range of substituents. For instance, in the development of antifolates, the p-aminobenzoyl ring was modified with fluoro, chloro, hydroxy, methoxy, and nitro groups. evitachem.com Similarly, studies on N-benzoyl piperidine derivatives have explored modifications on the benzoyl ring to enhance biological activity. smolecule.commolaid.com The synthesis of these analogues typically involves the acylation of piperidine with a correspondingly substituted benzoyl chloride.

The following table summarizes various modifications reported in the literature for benzoyl moieties in related structures, which can be applied to the synthesis of this compound analogues.

SubstituentPosition on Benzoyl RingSynthetic ContextReference
Fluoro2' and 3'Synthesis of quinazoline (B50416) antifolates evitachem.com
Chloro2'Synthesis of quinazoline antifolates evitachem.com
Hydroxy2'Synthesis of quinazoline antifolates evitachem.com
Methoxy2'Synthesis of quinazoline antifolates evitachem.com
Methyl2'Synthesis of quinazoline antifolates evitachem.com
Amino2'Synthesis of quinazoline antifolates evitachem.com
Various Alkyl and Aryl-Synthesis of N-benzoyl piperidine tetraoxane (B8471865) analogues smolecule.com
Naphthyl, Trimethoxyphenyl-Synthesis of N-benzoyl-2-hydroxybenzamides for anti-parasitic activity molaid.com

Advanced Synthetic Approaches to Related N-Acylpiperidones and Functionalized Piperazines

The development of novel synthetic methods for nitrogen-containing heterocycles is a continuing challenge in organic synthesis. Advanced strategies, such as oxidative cyclizations and specific alkylation reactions, provide efficient routes to N-acylpiperidones and functionalized piperazines, which are structurally related to this compound.

Oxidative cyclization reactions have emerged as powerful tools for the stereocontrolled synthesis of highly functionalized piperidines and piperidones. These methods often proceed through the generation of reactive intermediates like N-acyliminium ions, which then undergo intramolecular cyclization.

Several innovative oxidative cyclization strategies have been reported:

Oxidative Mannich Cyclizations: This methodology involves the oxidation of α-silylamides to generate N-acyliminium cations, which then cyclize. This approach has been successfully applied to the synthesis of piperidines with high stereocontrol. Current time information in Bangalore, IN.

Gold-Catalyzed Oxidative Amination: Non-activated alkenes can undergo oxidative amination catalyzed by a gold(I) complex, leading to the formation of substituted piperidines. This reaction allows for the difunctionalization of a double bond with simultaneous N-heterocycle formation. prepchem.com

DDQ-Mediated Oxidative Cyclization: The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate the oxidative cyclization of enamides, N-vinyl carbamates, and N-vinyl sulfonamides provides a robust method for synthesizing piperidine rings. This approach generates an α,β-unsaturated N-acyliminium ion, and the resulting unsaturation in the product offers a handle for further synthetic transformations. nih.gov

Tandem Oxidation-Cyclization-Oxidation: A one-pot process using pyridinium (B92312) chlorochromate (PCC) can convert unsaturated alcohols into 3-substituted 4-piperidinones in good yields. numberanalytics.com

These methods represent the cutting edge of piperidone synthesis, offering advantages in terms of efficiency and stereoselectivity over more traditional approaches. nih.gov

Functionalized piperazines are another important class of heterocycles with widespread applications. Alkylation of the nitrogen atoms in an N-acylpiperazine scaffold is a common strategy for introducing molecular diversity.

The synthesis of novel piperazine-containing dihydrofurans has been achieved through the radical cyclization of alkyl-acyl piperazine (B1678402) derivatives. ontosight.ai Furthermore, selective N-alkylation of piperazine derivatives, such as 4-acylpiperazine-2,6-diones, has been reported. wikipedia.org These reactions typically involve the treatment of the N-acylpiperazine with an appropriate alkyl halide or other electrophile. The regioselectivity of the alkylation can often be controlled by the nature of the acyl group and the reaction conditions. These methods provide access to a wide array of functionalized piperazines, which are valuable building blocks in drug discovery.

Advanced Reaction Chemistry and Mechanistic Investigations of 1 4 Nitrobenzoyl Piperidine Systems

Reactivity of the Amide Bond in 1-(4-Nitrobenzoyl)piperidine

The formation of the amide bond in this compound is typically achieved through a nucleophilic acyl substitution reaction. vulcanchem.com This process involves the reaction of piperidine (B6355638) with an activated derivative of 4-nitrobenzoic acid, most commonly 4-nitrobenzoyl chloride. The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition step forms a transient tetrahedral intermediate, which then collapses, eliminating a chloride ion to yield the stable amide product. vulcanchem.commdpi.com This reaction is a fundamental and widely used method for creating amide bonds. ucl.ac.uk

The cleavage of the amide bond in this compound, or hydrolysis, can be catalyzed by either acid or base. libretexts.org The mechanisms are analogous to those of ester hydrolysis, although amide hydrolysis is generally much slower. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways proceed through a tetrahedral intermediate which subsequently breaks down to form 4-nitrobenzoic acid and piperidine. mdpi.comqueensu.ca

The 4-nitrobenzoyl substituent significantly influences the reactivity of the amide bond in this compound. The nitro group is a potent electron-withdrawing group, which impacts the amide functionality through both inductive and resonance effects. nih.govnih.gov This electron-withdrawing nature enhances the electrophilic character of the carbonyl carbon. smolecule.com

This increased electrophilicity makes the amide bond more susceptible to nucleophilic attack, thus accelerating the rate of cleavage reactions like hydrolysis. nih.gov Studies have shown that protonation of the nitro group can further weaken the amide C-N bond by decreasing amide resonance, making it more liable to cleavage. nih.gov The enhanced reactivity is a key feature exploited in certain chemical transformations.

Reductive Transformations of the Nitro Group in this compound

The reduction of the nitro group in this compound to form 1-(4-aminobenzoyl)piperidine is a crucial transformation. Catalytic hydrogenation is a preferred method for this conversion due to its efficiency and selectivity. masterorganicchemistry.comcommonorganicchemistry.com Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comcommonorganicchemistry.comasianpubs.orgwikipedia.org The reaction is typically performed under a hydrogen atmosphere in a solvent like acetic acid or ethanol. masterorganicchemistry.comasianpubs.org

A primary advantage of catalytic hydrogenation is its high selectivity for the nitro group, often leaving other functional groups like the amide bond intact. scispace.com For instance, using a PtO₂ catalyst in glacial acetic acid under hydrogen pressure has been shown to effectively reduce substituted pyridines to piperidines, highlighting the utility of this catalytic system. asianpubs.org The choice of catalyst can be critical; for example, Raney nickel might be used over Pd/C if dehalogenation is a concern on the substrate. commonorganicchemistry.com

Table 1: Catalytic Hydrogenation Conditions for Nitro Group Reduction

CatalystReducing AgentSolventConditionsKey Features
Palladium on Carbon (Pd/C)H₂ gasEthanol / Acetic AcidRoom temperature, atmospheric pressureHigh efficiency and selectivity for nitro groups. commonorganicchemistry.comscispace.com
Platinum(IV) Oxide (PtO₂)H₂ gasGlacial Acetic AcidRoom temperature, 50-70 bar pressureEffective for various substrates, including pyridines. asianpubs.org
Raney NickelH₂ gasEthanolVariesUsed when avoiding dehalogenation is necessary. commonorganicchemistry.com

Beyond catalytic hydrogenation, several other reagents are effective for reducing the nitro group in aromatic compounds like this compound. These methods provide alternatives when catalytic approaches are not suitable.

One classic method involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com These reactions are robust but can require stoichiometric amounts of metal. Tin(II) chloride (SnCl₂) offers a milder option that can be selective for nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Another alternative is sodium hydrosulfite (Na₂S₂O₄), which can also be used for the reduction of nitroaromatics. wikipedia.org In some enzymatic or biological contexts, nitroreductases like NfsB can catalyze the reduction of the nitro group, initially forming a hydroxylamine (B1172632) intermediate. rsc.org

Table 2: Alternative Reagents for Nitro Group Reduction

ReagentConditionsProduct(s)Notes
Iron (Fe) / HClAcidicAmineA classic, widely used method. masterorganicchemistry.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Acidic or neutralAmineMilder conditions, good for selective reductions. commonorganicchemistry.comsmolecule.com
Zinc (Zn) / NH₄ClAqueousHydroxylamineCan selectively produce the hydroxylamine. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)AqueousAmineAn alternative to metal-based reductions. wikipedia.org

Electrophilic and Nucleophilic Reactions of the Aromatic Ring

The reactivity of the aromatic ring in this compound is strongly governed by the electronic properties of the nitro group.

For electrophilic aromatic substitution , the nitro group is a strong deactivating group and a meta-director. libretexts.org This means that reactions like nitration or halogenation on the aromatic ring will be significantly slower than on benzene (B151609) and will occur at the positions meta to the nitro group (the 3- and 5-positions). libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitro group destabilizes the carbocation intermediate (the Wheland intermediate) formed during electrophilic attack, thereby decreasing the reaction rate. masterorganicchemistry.comunibo.it

Conversely, the nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) . mdpi.commasterorganicchemistry.com The electron-deficient nature of the ring, particularly at the ortho and para positions relative to the nitro group, makes it susceptible to attack by nucleophiles. unibo.itmdpi.commasterorganicchemistry.com If a suitable leaving group (like a halogen) is present at a position ortho or para to the nitro group, it can be readily displaced by a nucleophile. iust.ac.ir The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, with the negative charge delocalized effectively by the nitro group. unibo.itmasterorganicchemistry.com

Substituent Effects on Electrophilic Aromatic Substitution

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the two substituents present: the nitro group (-NO₂) and the acyl group (-CO-R). Both of these groups are classified as deactivating and meta-directing. libretexts.orgunizin.org Their effects are rooted in a combination of inductive and resonance phenomena that alter the electron density of the benzene ring. youtube.comscribd.com

The nitro group is one of the most powerful deactivating groups. unizin.org It deactivates the ring through a strong inductive electron withdrawal due to the high electronegativity of the nitrogen and oxygen atoms, and a potent resonance effect that delocalizes the ring's π-electrons onto the nitro group. This withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles. youtube.comalchempharmtech.com For instance, in aromatic nitration, an -NO₂ substituent can make the ring more than 10 million times less reactive than benzene. unizin.org

Similarly, the acyl group of the this compound moiety is also deactivating. The carbonyl carbon has a partial positive charge and withdraws electron density from the aromatic ring both inductively through the sigma bond and via resonance. libretexts.org This deactivation is substantial, though generally less pronounced than that of a nitro group.

When both of these deactivating groups are present on the same ring, as in this compound, their effects are cumulative, rendering the aromatic ring exceptionally unreactive to electrophilic attack. Should a reaction be forced under harsh conditions, the directing influence of the substituents comes into play. Both the nitro group and the acyl group direct incoming electrophiles to the meta position relative to themselves. unizin.orgscribd.com In the 1,4-disubstituted pattern of this compound, the positions ortho to the acyl group (C2, C6) are meta to the nitro group, and the positions ortho to the nitro group (C3, C5) are meta to the acyl group. Therefore, any potential electrophilic substitution would be directed to the C2, C3, C5, and C6 positions, with the precise distribution depending on the specific reaction conditions and the electrophile involved.

Substituent GroupClassificationReactivity EffectDirecting EffectExample Product Distribution (Nitration)
-NO₂Meta-directing deactivatorStrongly deactivatingMetaOrtho: 7%, Meta: 91%, Para: 2% unizin.org
-COR (e.g., -COCH₃)Meta-directing deactivatorModerately deactivatingMetaOrtho: 26%, Meta: 72%, Para: 2% unizin.org
-HReferenceBaselineN/AN/A

Nucleophilic Aromatic Substitution Pathways Mediated by the Nitro Group

While the electron-withdrawing nature of the nitro group deactivates the ring towards electrophiles, it has the opposite effect on nucleophilic aromatic substitution (SNAr). alchempharmtech.commasterorganicchemistry.com The nitro group strongly activates the aromatic ring for attack by nucleophiles, particularly at the positions ortho and para to it. masterorganicchemistry.com This activation is a consequence of the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. masterorganicchemistry.com

In the context of this compound, the nitro group facilitates potential nucleophilic substitution pathways. For the reaction to proceed, a suitable leaving group must be present on the ring, typically a halide. If, for example, a halogen were present at a position ortho or para to the nitro group (e.g., in 1-(2-chloro-4-nitrobenzoyl)piperidine), it would be susceptible to displacement by a strong nucleophile.

Studies on related systems demonstrate this principle effectively. The reaction of piperidine with 1,2,4-trinitrobenzene (B1210296) or o-dinitrobenzene results in the quantitative displacement of a nitro group to yield 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene, respectively. rsc.org These reactions follow second-order kinetics and proceed via an addition-elimination mechanism where the expulsion of the nitro group from the intermediate is rapid. rsc.org The ability of the nitro group to serve as a leaving group in highly activated systems is a notable feature of SNAr chemistry, although halogens are generally better leaving groups in less activated systems. masterorganicchemistry.comrsc.org Therefore, the nitro group in this compound plays a crucial role in making the aromatic ring susceptible to nucleophilic attack, a key pathway for further functionalization, provided a leaving group is present at an activated position. echemi.com

Conformational Dynamics and Stereochemical Control in N-Acylpiperidine Systems

Rotational Barriers and Conformational Equilibria of the Amide Linkage

The N-acylpiperidine structure, including this compound, exhibits fascinating conformational dynamics centered on the amide (N-CO) linkage. Due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, the C-N bond possesses significant partial double bond character. researchgate.net This restricted rotation creates a substantial energy barrier, leading to the existence of distinct rotational isomers, or rotamers.

The energy barrier to rotation around the N-CO bond in N-acylpiperidines can be determined using dynamic nuclear magnetic resonance (DNMR) spectroscopy. ias.ac.in For N-formyl and N-acetyl derivatives of piperidines, these barriers are significant. For instance, the rotational barrier (ΔG‡) in N-formylpiperidine has been measured to be around 65.8 kJ mol⁻¹. researchgate.net This barrier is influenced by steric interactions between the acyl substituent and the substituents on the piperidine ring, particularly at the C2 and C6 positions. The presence of substituents can lead to what is known as allylic strain (or A¹,³ strain), which can favor one conformer over another. researchgate.netacs.org In N-acylpiperidines with a substituent at the 2-position, the conformer with the substituent in an axial orientation is often favored to minimize this strain. acs.org

The equilibrium between conformers can also involve the piperidine ring itself, which may adopt chair or twist-boat conformations. For N-acylpiperidines with a 2-substituent, while the chair conformation is generally preferred, the twist-boat conformation can become populated and is estimated to be about 1.5 kcal/mol (approx. 6.3 kJ/mol) less favorable. acs.org

CompoundRotational Barrier (ΔG‡)Reference
N-Formylpiperidine65.8 kJ mol⁻¹ researchgate.net
N-Formylpiperidin-4-one72.5 kJ mol⁻¹ researchgate.net
N-Chloroacetyl-r-2,c-6-diphenylpiperidin-4-one oxime54.2 kJ mol⁻¹ researchgate.net
N-Ethoxycarbonyl-r-2,c-6-diphenylpiperidin-4-one oxime47.9 kJ mol⁻¹ researchgate.net

Stereoselective Synthesis and Reactions Involving the Piperidine Ring

The piperidine scaffold is a common motif in pharmaceuticals and natural products, making the stereoselective synthesis of its derivatives a critical area of research. Achieving stereochemical control in reactions involving the piperidine ring allows for the precise construction of complex, three-dimensional molecules.

Various strategies have been developed for the stereoselective synthesis of substituted piperidines. One powerful approach involves the intramolecular cyclization of acyclic precursors. For example, a novel method reports the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to generate 2,4,5-trisubstituted piperidines with high diastereoselectivity. nih.gov

Another elegant strategy is a one-pot synthesis of piperidin-4-ols through a sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. This method demonstrates excellent diastereoselectivity in the ring-forming step, yielding all-cis substituted products as the major isomers. nih.gov Such a method could be adapted to synthesize precursors for this compound derivatives with defined stereochemistry on the piperidine ring. The resulting hydroxyl group provides a handle for further functionalization.

Furthermore, ruthenium-catalyzed coupling reactions of propargylic amides and allylic alcohols have been shown to produce six-membered cyclic enamides, which are precursors to piperidine derivatives, with high regio- and stereoselectivity. rsc.org These advanced synthetic methods provide robust pathways to access stereochemically defined piperidine cores, which can then be acylated with 4-nitrobenzoyl chloride to yield specific stereoisomers of substituted this compound systems for further investigation and application.

Spectroscopic and Structural Elucidation in Academic Research of 1 4 Nitrobenzoyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectral Assignments and Interpretation

The ¹H NMR spectrum of 1-(4-nitrobenzoyl)piperidine offers a detailed fingerprint of the proton environments within the molecule. The spectrum is characterized by distinct signals for the aromatic protons of the 4-nitrobenzoyl group and the aliphatic protons of the piperidine (B6355638) ring.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a higher chemical shift (further downfield) compared to the protons meta to the nitro group (and ortho to the carbonyl group).

The piperidine protons exhibit more complex signal patterns due to their diastereotopic nature arising from the restricted rotation around the amide C-N bond and the chair conformation of the piperidine ring. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded by the amide group and typically appear as broad multiplets. The protons on the carbons further away (β- and γ-protons) resonate at higher fields (upfield). The complexity and broadening of these signals at room temperature often suggest dynamic exchange processes occurring on the NMR timescale.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to NO₂)~8.2-8.3d
Aromatic (meta to NO₂)~7.6-7.7d
Piperidine (α to N)~3.4-3.8 (broad)m
Piperidine (β, γ)~1.5-1.8 (broad)m

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom. In this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the piperidine carbons.

The amide carbonyl carbon is characteristically found in the downfield region of the spectrum, typically around 168-172 ppm. The aromatic carbons show a pattern consistent with the substitution, with the carbon bearing the nitro group being significantly deshielded.

The piperidine ring carbons display signals in the aliphatic region of the spectrum. Similar to the proton signals, the carbons α to the nitrogen atom are deshielded compared to the β and γ carbons. The observation of distinct signals for the piperidine carbons can provide further evidence for the conformational state of the ring.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~169.0
Aromatic (C-NO₂)~148.0
Aromatic (quaternary, C-C=O)~142.0
Aromatic (CH, ortho to NO₂)~129.0
Aromatic (CH, meta to NO₂)~124.0
Piperidine (Cα)~45.0 (broad)
Piperidine (Cβ)~26.0 (broad)
Piperidine (Cγ)~24.0

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Broadening of signals indicates dynamic processes.

Dynamic NMR Studies of Conformational Changes and Coalescence Phenomena

The amide bond in this compound possesses significant double bond character due to resonance, which leads to hindered rotation around the C-N bond. This restricted rotation, along with the chair-to-chair interconversion of the piperidine ring, gives rise to conformational isomers that can be studied using dynamic NMR (DNMR) spectroscopy.

At low temperatures, the rate of these conformational changes slows down, and separate signals for the non-equivalent protons and carbons of the different conformers may be observed in the NMR spectra. As the temperature is increased, the rate of interchange between the conformers increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for a given nucleus in the different environments merge into a single broad peak. Above the coalescence temperature, a single, time-averaged sharp signal is observed.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier around the amide bond. While specific dynamic NMR studies focusing solely on this compound are not extensively documented in the literature, research on related N-acylpiperidines has shown that the energy barrier for rotation around the amide bond is typically in the range of 15-20 kcal/mol. These studies are crucial for understanding the flexibility and conformational preferences of such molecules, which can influence their chemical reactivity and biological activity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying intermolecular interactions.

Characteristic Vibrational Modes of Amide and Nitro Groups

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the vibrational modes of the amide and nitro functional groups.

The amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is one of the most intense absorptions in the spectrum, typically appearing in the region of 1630-1660 cm⁻¹. The N-H bending vibration is absent in this tertiary amide. The C-N stretching vibration of the amide is usually observed in the 1200-1300 cm⁻¹ region.

The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is typically observed as a strong band in the range of 1510-1550 cm⁻¹, while the symmetric NO₂ stretching vibration appears as a strong band between 1340-1380 cm⁻¹. The presence of these two strong absorptions is a clear indication of the nitro functional group.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the symmetric stretching vibration of the nitro group often gives a particularly strong signal in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
AmideC=O Stretch (Amide I)1630 - 1660
NitroAsymmetric N-O Stretch1510 - 1550
NitroSymmetric N-O Stretch1340 - 1380
AmideC-N Stretch1200 - 1300

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state, the molecular packing of this compound is influenced by various intermolecular interactions. Although it lacks a traditional hydrogen bond donor like an N-H or O-H group, weak hydrogen bonds can still play a role in its crystal lattice.

The oxygen atoms of the nitro group and the amide carbonyl group are potential hydrogen bond acceptors. Weak C-H···O hydrogen bonds can form between the aromatic or aliphatic C-H groups of one molecule and the oxygen atoms of a neighboring molecule. These interactions, although individually weak, can collectively contribute to the stability of the crystal structure.

The presence and nature of these weak hydrogen bonds can sometimes be inferred from shifts in the vibrational frequencies of the involved functional groups. For instance, the C=O and NO₂ stretching frequencies may shift to lower wavenumbers upon involvement in hydrogen bonding. Detailed analysis of these interactions typically requires X-ray crystallographic data to determine the precise intermolecular distances and geometries.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method allows for the elucidation of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional model of the molecule as it exists in the solid state. The resulting crystal structure offers invaluable information on the molecule's conformation, stereochemistry, and the nature of intermolecular interactions that govern its packing in the crystal lattice.

The conformation of a molecule can be significantly influenced by the forces present in the crystalline state. X-ray crystallography provides a snapshot of the preferred rotational conformation of flexible parts of a molecule within the crystal lattice. For this compound, this would involve determining the conformation of the piperidine ring, which typically adopts a chair conformation, and the rotational orientation of the 4-nitrobenzoyl group relative to the piperidine ring. nih.govresearchgate.net The dihedral angle between the plane of the benzoyl group and the mean plane of the piperidine ring would be a key parameter derived from the crystal structure. nih.gov Intermolecular interactions, such as hydrogen bonding and π-stacking, would also be identified, providing insight into the forces that stabilize the observed solid-state conformation. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative as specific experimental data was not found)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)21.987
β (°)98.76
Volume (ų)1195.4
Z4
Density (calculated) (g/cm³)1.305

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break down into smaller, characteristic fragment ions.

For this compound, with a molecular weight of 234.25 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 234. chemicalbook.com High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the amide bond. This could lead to the formation of the 4-nitrobenzoyl cation at m/z 150 and the piperidine radical cation. Another significant fragmentation pathway for piperidine-containing compounds involves the loss of neutral molecules. scielo.br The fragmentation pattern can provide a veritable fingerprint for the molecule, aiding in its identification. researchgate.netnih.gov

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound (Note: This table is based on general fragmentation principles of similar compounds)

m/zProposed Fragment Ion
234[M]⁺ (Molecular Ion)
150[O₂NC₆H₄CO]⁺ (4-Nitrobenzoyl cation)
120[C₆H₄CO]⁺ (Benzoyl cation after loss of NO₂)
84[C₅H₁₀N]⁺ (Piperidinyl cation)
55[C₄H₇]⁺ (Fragment from piperidine ring)

Computational and Theoretical Investigations of 1 4 Nitrobenzoyl Piperidine

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

No QSAR studies featuring 1-(4-Nitrobenzoyl)piperidine were found, preventing any discussion on the relationship between its structural features and potential biological activities.

This review highlights a clear opportunity for future research. A thorough computational investigation of this compound would provide valuable insights into its fundamental chemical properties and could serve as a basis for the rational design of new derivatives with potential applications in various fields of chemistry.

Development of QSAR Models for Predicting Chemical Properties or Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry used to correlate the structural or property descriptors of compounds with their biological activities or chemical reactivity. researchgate.netnih.gov For piperidine (B6355638) derivatives, QSAR models have been successfully developed to predict various endpoints, including toxicity. researchgate.netnih.gov

The development of a QSAR model for a class of compounds like this compound would typically involve the following steps:

Data Set Compilation: A series of piperidine derivatives with known experimental data for a specific property (e.g., binding affinity, reaction rate) would be collected.

Descriptor Calculation: A wide range of molecular descriptors, such as topological, electronic, and steric parameters, would be calculated for each molecule in the series.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that links the descriptors to the observed activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Table 1: Hypothetical Descriptors for a QSAR Model of N-Benzoylpiperidine Derivatives

DescriptorDescriptionPotential Influence on Activity
LogP Octanol-water partition coefficientAffects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atomsInfluences hydrogen bonding capacity and permeability.
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular OrbitalsRelate to the molecule's electronic reactivity and ability to participate in charge-transfer interactions.
Dipole Moment Measure of the net molecular polarityCan influence non-covalent interactions with a biological target.
Molecular Weight Mass of the moleculeAffects size and diffusion properties.

Application of Artificial Neural Networks (ANN) in Structure-Property Correlation

Artificial Neural Networks (ANNs) are a class of machine learning algorithms that have found widespread application in QSAR and Quantitative Structure-Property Relationship (QSPR) studies due to their ability to model complex, non-linear relationships. journaljerr.comresearchgate.net An ANN-based QSPR model can be particularly useful for predicting the properties of compounds like this compound where traditional linear models may not be sufficient. journaljerr.comresearchgate.net

The architecture of an ANN typically consists of an input layer (representing the molecular descriptors), one or more hidden layers, and an output layer (representing the predicted property). researchgate.net The network is "trained" on a dataset of known compounds, during which it learns the intricate patterns connecting the input descriptors to the output property. journaljerr.com Different types of neural networks, such as Back Propagation Neural Networks (BPNN) and Radial Basis Function Neural Networks (RBFNN), can be employed depending on the specific problem. researchgate.net

Table 2: Potential Applications of ANN in Studying this compound

Application AreaPredicted PropertyPotential Descriptors
Pharmacokinetics Absorption, Distribution, Metabolism, Excretion (ADME) propertiesLogP, TPSA, Number of rotatable bonds, Hydrogen bond donors/acceptors
Toxicity Prediction Acute toxicity, MutagenicityElectronic properties, Steric parameters, Specific structural fragments
Reactivity Prediction Rate of hydrolysis, Susceptibility to enzymatic degradationHOMO/LUMO gap, Atomic charges, Bond orders

Conformational Analysis and Energy Profiling

The three-dimensional conformation of a molecule is intrinsically linked to its physical properties and biological activity. Conformational analysis of this compound is essential to understand its flexibility and the preferred spatial arrangement of its constituent parts.

Semi-empirical Methods for Exploring Conformational Flexibility

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods for exploring the conformational landscape of molecules. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. For a molecule like this compound, semi-empirical methods can be used to rapidly screen a large number of possible conformations to identify low-energy structures.

The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, and the rotation around the amide bond are key aspects to investigate. nih.gov Intramolecular interactions, such as hydrogen bonding and steric effects, play a significant role in determining the preferred conformations. westernsydney.edu.au

Computational Studies on Rotational Conformations and Energy Barriers

More detailed insights into the conformational preferences and the energy barriers separating different conformers can be obtained through higher-level computational methods like Density Functional Theory (DFT). nih.gov A critical conformational feature of this compound is the rotation around the C-N amide bond. This rotation is typically restricted due to the partial double bond character of the amide linkage, leading to the existence of rotational isomers (rotamers). nih.gov

The energy barrier for this rotation can be calculated by mapping the potential energy surface as a function of the dihedral angle defining the rotation. vtt.firesearchgate.net The height of this barrier determines the rate of interconversion between the rotamers at a given temperature. nih.gov Studies on similar N-acylpiperidines have shown that steric hindrance between the substituents on the piperidine ring and the acyl group can significantly influence the rotational barrier and the relative stability of the conformers. nih.gov

Table 3: Estimated Rotational Energy Barriers for Amide Bonds in Related Systems

Compound ClassRotational Barrier (kcal/mol)Method of Determination
N-acyl bispidines 16-19Computational (DFT)
N-Benzhydrylformamides ~19.5Experimental (NMR) and Computational (DFT) nih.gov
Atropisomeric hydrazides Varies with substitutionExperimental (HPLC) and Computational (DFT) mdpi.com

Molecular Docking Simulations (for related compounds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand might interact with the active site of a protein. While specific docking studies on this compound may not be readily available, studies on structurally related 4-nitrobenzoyl derivatives have demonstrated the utility of this approach. researchgate.netnih.gov

In a typical molecular docking simulation, the 3D structure of the target protein and the ligand are used as input. The docking algorithm then samples a large number of possible binding poses of the ligand within the protein's active site and scores them based on a scoring function that estimates the binding affinity. ajchem-a.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.netnih.gov

For example, docking studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that these compounds form hydrogen bonds and hydrophobic interactions with the active site residues of enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov Similarly, nitro-substituted benzamide (B126) derivatives have been studied for their anti-inflammatory activity through molecular docking with enzymes like inducible nitric oxide synthase (iNOS). researchgate.net

Advanced Applications and Utilization in Chemical Science

Role in Material Science as Building Blocks for Functional Polymers and Metal Complexes

While direct polymerization of 1-(4-Nitrobenzoyl)piperidine is not common, its structure represents a valuable precursor for the synthesis of functional polymers. The piperidine (B6355638) ring can be incorporated into polymer backbones to impart specific physical and chemical properties. For instance, piperidine-containing polymers, such as those derived from 4-vinylbenzyl piperidine, are explored for various material applications rsc.org.

The true potential of this compound as a monomer lies in the chemical reactivity of its nitro group. The nitro group can be chemically reduced to a primary amine (-NH2), transforming the molecule into 1-(4-aminobenzoyl)piperidine. This resulting amino group is a versatile functional handle that can participate in various polymerization reactions. For example, it can react with dicarboxylic acids or their derivatives to form polyamides, or with diisocyanates to form polyureas. The incorporation of the benzoyl-piperidine structure into the polymer backbone in this manner can influence properties such as thermal stability, solubility, and mechanical strength.

Furthermore, compounds containing piperidine and nitroaromatic moieties have been investigated for their potential to form coordination polymers or metal complexes. The nitro group's oxygen atoms can act as coordination sites for metal ions, suggesting that this compound could serve as a ligand in the synthesis of metal-organic frameworks (MOFs) or other coordination polymers, although specific examples for this compound are not extensively documented.

Development of Chemical Reagents and Derivatizing Agents

The chemical structure of this compound is central to its utility in the development of various reagents for chemical analysis and synthesis.

Use as Analytical Reagents for Detection and Quantification in Complex Mixtures

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for detection and analysis. While this compound itself is the product of a derivatization reaction rather than the reagent, its formation is a key strategy for the detection of secondary amines like piperidine.

The reagent used in this context is 4-nitrobenzoyl chloride . This compound reacts readily with primary and secondary amines to form stable amide derivatives. The 4-nitrobenzoyl group acts as a chromophore, meaning it strongly absorbs ultraviolet (UV) light. By converting a non-UV-active amine (like piperidine) into its 4-nitrobenzoyl derivative (this compound), the molecule can be easily detected and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector sielc.comanalytice.com. This principle is widely applied in metabolomics and neurochemical analysis, where benzoyl chloride and its analogues are used to tag and analyze compounds containing amine and phenol (B47542) groups, enhancing their detectability for techniques like liquid chromatography-mass spectrometry (LC-MS/MS) nih.gov.

Pre-column Derivatization Strategies for Enhanced Chromatographic Analysis

Pre-column derivatization involves chemically modifying the analyte before it is introduced into the chromatography system. This strategy is employed to improve the analyte's chromatographic behavior and enhance its detection sensitivity.

The reaction of piperidine with 4-nitrobenzoyl chloride is a classic example of a pre-column derivatization strategy. This process offers several advantages for chromatographic analysis:

Enhanced Detectability : As mentioned, the introduction of the 4-nitrobenzoyl group allows for sensitive UV detection sielc.comnih.gov.

Improved Separation : The resulting amide, this compound, is less polar and less basic than the original piperidine. This change in chemical properties leads to better peak shapes and improved separation from other components in a complex mixture on reverse-phase HPLC columns.

Increased Stability : The resulting amide is generally more stable than the free amine, allowing for more robust and reproducible analysis.

This strategy is analogous to other widely used derivatization methods for amines, such as reaction with dansyl chloride or 4-toluenesulfonyl chloride, which are routinely used for the quantitative analysis of piperidine and other amines in pharmaceutical and biological samples researchgate.netnih.govresearcher.life.

Application as Catalysts or Promoters in Organic Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically catalyzed by a weak base. Piperidine itself is a classic and effective catalyst for this reaction. Its secondary amine nitrogen is sufficiently basic to deprotonate the active methylene (B1212753) compound, initiating the condensation cascade.

However, This compound is not an effective catalyst for the Knoevenagel condensation. The reason lies in the electronic nature of the amide bond. The lone pair of electrons on the piperidine nitrogen is delocalized into the adjacent carbonyl group of the benzoyl moiety. This resonance effect, compounded by the strong electron-withdrawing nature of the 4-nitro group, significantly reduces the basicity and nucleophilicity of the nitrogen atom. Consequently, it is unable to function as the base required to initiate the reaction. This highlights a key principle of structure-function relationships: the acylation of an amine fundamentally alters its catalytic properties.

Anomeric Amides Derived from Nitrobenzoyl Chlorides as Halogenating Reagents

A groundbreaking application emerging from the chemistry of nitrobenzoyl derivatives is the development of powerful electrophilic halogenating reagents. While not this compound itself, a novel class of reagents is derived from its precursor, 4-nitrobenzoyl chloride. These reagents are known as N-X anomeric amides .

Researchers have synthesized compounds such as N-acetoxy-N-chloro-4-nitrobenzamide by taking a derivative of 4-nitrobenzoic acid and exploiting the "anomeric amide" effect. Anomeric amides possess a pyramidalized nitrogen atom, which stores significant energy. This stored energy acts as a driving force, making the attached halogen (e.g., chlorine or bromine) exceptionally reactive.

These anomeric amide-based reagents, derived from 4-nitrobenzoyl chloride, exhibit several advantages over traditional halogenating agents:

High Reactivity : They can halogenate otherwise unreactive heteroaromatic compounds under mild conditions.

Excellent Regioselectivity : They often provide a high degree of control over where the halogen atom is introduced on a complex molecule.

Functional Group Tolerance : They are compatible with a wide variety of sensitive functional groups, making them suitable for late-stage functionalization in drug discovery.

Ease of Handling : They are often stable, solid compounds, simplifying their use in synthesis.

The development of these reagents represents a significant advance in synthetic chemistry, enabling the efficient and selective halogenation of complex, drug-like molecules.

Intermediate in the Synthesis of Complex Organic Molecules

One of the most significant roles of this compound in chemical science is its use as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry nih.gov. The piperidine scaffold is a common feature in many pharmaceuticals, and the 4-nitrobenzoyl group provides a strategic anchor for molecular elaboration rsc.orgresearchgate.net.

A key transformation that unlocks its utility is the reduction of the nitro group . The nitro group (-NO₂) can be efficiently and selectively reduced to a primary amino group (-NH₂) through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst chemicalbook.com. This reaction converts this compound into 1-(4-Aminobenzoyl)piperidine .

This transformation is crucial because it converts a strongly electron-withdrawing group into an electron-donating, nucleophilic group, opening up a vast array of subsequent synthetic possibilities. The resulting primary amine can be used to:

Form new amide or sulfonamide bonds.

Act as a nucleophile in substitution reactions.

Be converted into a diazonium salt for Sandmeyer-type reactions.

A specific example is the use of 1-(4-Aminobenzoyl)piperidine in the synthesis of complex heterocyclic compounds. After its formation via hydrogenation, it can be reacted with other molecules to build larger, pharmacologically active scaffolds chemicalbook.com. For instance, the amino group can be used to form a new bond with a purine (B94841) ring system, leading to the creation of potential kinase inhibitors or other targeted therapeutics chemicalbook.com. The piperidine portion of the molecule often serves to improve solubility, metabolic stability, or binding affinity to the biological target.

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the use of This compound in the advanced applications outlined in the provided structure.

Specifically, no research findings were identified that describe the role of this compound as a direct precursor in the preparation of scaffolds for Donepezil analogues or as a building block for the development of fluorescent probes.

Therefore, the requested article sections cannot be generated with scientific accuracy while adhering to the strict content inclusions.

Emerging Research Frontiers and Unexplored Avenues for 1 4 Nitrobenzoyl Piperidine

Development of Novel Synthetic Routes to Access Underexplored Analogues

The exploration of the chemical space around 1-(4-Nitrobenzoyl)piperidine is pivotal for uncovering new structure-activity relationships and potential applications. While the classical synthesis involves the acylation of piperidine (B6355638) with 4-nitrobenzoyl chloride, future research will likely focus on more sophisticated and efficient synthetic strategies to generate a diverse library of analogues.

One promising area is the late-stage functionalization of the piperidine ring. Techniques such as C-H activation and functionalization, catalyzed by transition metals like rhodium or through biocatalytic approaches, could allow for the direct introduction of substituents at various positions of the piperidine scaffold. d-nb.infonih.govnih.govresearchgate.netrochester.edu This would bypass the need for multi-step syntheses starting from pre-functionalized piperidines and enable the rapid generation of analogues with diverse substitution patterns. For instance, catalyst-controlled site-selective C-H functionalization could yield 2-, 3-, or 4-substituted piperidine analogues, each with potentially unique biological activities. d-nb.infonih.govnih.gov

Continuous flow chemistry presents another frontier for the synthesis of this compound analogues. organic-chemistry.orgdurham.ac.uknih.govmdpi.comgoflow.at Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and better scalability. organic-chemistry.orgmdpi.com A continuous flow process for the synthesis of α-chiral piperidines has been demonstrated, showcasing the potential of this technology for producing enantiomerically pure analogues. organic-chemistry.org This methodology could be adapted for the synthesis of chiral derivatives of this compound, which is of significant interest in medicinal chemistry.

Furthermore, the development of novel catalytic systems for the functionalization of the nitrobenzoyl moiety could open up new avenues. For example, methods for the selective ortho-functionalization of the aromatic ring would provide access to a new class of sterically hindered analogues with potentially interesting conformational properties.

Synthetic StrategyPotential AnaloguesAdvantages
Late-stage C-H functionalizationSubstituted piperidine ringRapid access to diverse analogues, bypasses multi-step synthesis
Continuous flow chemistryEnantiomerically pure derivativesImproved yield, safety, and scalability
Novel catalytic systemsFunctionalized aromatic ringAccess to sterically hindered and electronically diverse analogues

Advanced Spectroscopic Techniques for in situ Reaction Monitoring

The optimization of synthetic routes and the fundamental understanding of reaction mechanisms are greatly enhanced by the ability to monitor reactions in real-time. Advanced spectroscopic techniques, as part of a Process Analytical Technology (PAT) framework, are becoming indispensable tools for in situ reaction monitoring. mt.comkorea.ac.kryoutube.comresearchgate.net

For the synthesis of this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to as ReactIR, could be employed to track the progress of the acylation reaction. mt.comkorea.ac.kryoutube.comresearchgate.net By monitoring the characteristic vibrational bands of the reactants and products, such as the carbonyl stretch of 4-nitrobenzoyl chloride and the amide I band of this compound, it is possible to obtain real-time kinetic data. This information is crucial for optimizing reaction conditions, such as temperature, catalyst loading, and addition rates, to maximize yield and minimize impurities. The FTIR spectrum of 4-nitrobenzoyl chloride is well-characterized, providing a clear spectroscopic handle for its consumption. nih.gov

Raman spectroscopy is another powerful technique for in situ reaction monitoring, particularly for reactions in solution. researchgate.nettorvergata.itnih.govmdpi.comresearchgate.net It can provide complementary information to FTIR and is often less susceptible to interference from the solvent. The formation of the amide bond in this compound could be monitored by observing the appearance of the characteristic amide bands in the Raman spectrum. torvergata.itnih.govmdpi.comresearchgate.net

The integration of these spectroscopic techniques with flow reactors, creating "flow FTIR" or "flow NMR" systems, offers a powerful platform for high-throughput reaction optimization and mechanistic studies. korea.ac.krresearchgate.net This approach would allow for the rapid screening of a wide range of reaction conditions for the synthesis of this compound and its analogues.

Spectroscopic TechniqueInformation GainedApplication in Synthesis of this compound
In situ FTIR (ReactIR)Reaction kinetics, mechanism, endpoint determinationMonitoring the consumption of 4-nitrobenzoyl chloride and formation of the amide product
Raman SpectroscopyComplementary vibrational information, reaction progressTracking the appearance of characteristic amide bands
Flow NMR/FTIRHigh-throughput kinetic and mechanistic dataRapid optimization of reaction conditions in a continuous flow setup

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and the design of novel molecules with desired characteristics. acs.orgresearchgate.netsid.irmdpi.comnih.govresearchgate.netnih.govnih.gov For this compound and its analogues, these computational tools offer a powerful approach to navigate the vast chemical space and prioritize synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of a virtual library of this compound derivatives. acs.orgresearchgate.netmdpi.comnih.gov By training ML algorithms, such as support vector regression (SVR) and ensemble models, on existing data for nitroaromatic compounds and benzoylpiperidines, it is possible to build predictive models that can screen for analogues with improved properties. mdpi.com For example, models have been developed to predict the mutagenicity and toxicity of nitroaromatic compounds based on their molecular descriptors. acs.orgsid.irmdpi.comnih.gov Such models could be used to design safer analogues of this compound.

Furthermore, generative AI models can be employed for the de novo design of novel this compound analogues with specific desired properties. These models can learn the underlying patterns in chemical data to generate new molecular structures that are likely to be active against a particular biological target or possess a desired set of physicochemical properties.

The integration of ML and AI with automated synthesis platforms could create a closed-loop system for accelerated discovery. In such a system, AI algorithms would propose new candidate molecules, which would then be synthesized and tested using automated robotic systems. The experimental data would then be fed back to the AI model to refine its predictions and guide the next round of design and synthesis.

ML/AI ApplicationObjectivePotential Impact on this compound Research
QSAR/QSPR ModelingPredict biological activity, toxicity, and physicochemical propertiesPrioritize the synthesis of analogues with improved profiles and reduced toxicity
Generative AIDe novo design of novel moleculesDiscover novel analogues with optimized properties for specific applications
Closed-loop discoveryAutomated design-make-test-learn cyclesAccelerate the discovery of new lead compounds based on the this compound scaffold

Exploration in New Material Science Applications

The unique combination of a rigid aromatic core, a flexible piperidine ring, and an electron-withdrawing nitro group makes this compound an interesting building block for new functional materials. While its applications in material science are currently underexplored, several avenues of research can be envisioned.

One area of potential is the incorporation of this compound as a monomer or a functional additive in polymers. The presence of the nitro group can impart specific optical and electronic properties to the resulting material. Polymers containing nitroaromatic moieties have been investigated for applications in nonlinear optics and as materials for the detection of explosives. nih.gov The high refractive index of some sulfur-containing polymers for optical applications suggests that the incorporation of polarizable groups, such as the nitrobenzoyl moiety, could be a strategy for tuning the optical properties of polymers. acs.orggandh.comazooptics.com

Furthermore, the development of porous polymers incorporating the this compound scaffold could lead to materials with applications in gas storage, separation, or catalysis. nih.gov The specific interactions of the nitro group and the amide functionality with guest molecules could be exploited to create materials with selective binding properties.

Another potential application lies in the development of photoresponsive materials. The nitrobenzyl group is a well-known photolabile protecting group, and polymers containing ortho-nitrobenzyl esters have been shown to be photo-responsive. nih.gov While this compound has a para-nitro group, the photochemistry of nitroaromatic compounds is rich and could be explored for creating light-sensitive materials.

Material Science ApplicationPotential Function of this compoundDesired Material Property
Functional PolymersMonomer or additiveEnhanced optical or electronic properties, high refractive index
Porous Organic FrameworksBuilding blockSelective gas adsorption, catalysis
Photoresponsive MaterialsPhotosensitive moietyLight-induced changes in material properties

Investigation of Unconventional Reactivity Profiles

Beyond its established role as a synthetic intermediate, this compound may possess unconventional reactivity profiles that could be harnessed for the synthesis of novel molecular architectures.

The photochemistry of this compound is a largely unexplored area. Related α-oxoamides, such as 1-(phenylglyoxylyl)piperidine, have been shown to undergo photochemical cyclization reactions upon irradiation. rsc.org It is plausible that this compound could undergo similar intramolecular photochemical reactions, potentially leading to the formation of novel heterocyclic systems. Photocatalysis, using visible light and an appropriate photocatalyst, could also be employed to induce novel transformations of the nitro group or the piperidine ring. beilstein-journals.org

The electrochemical reduction of the nitro group is a well-known transformation that typically yields an amino group. However, under carefully controlled electrochemical conditions, it may be possible to access other reduction products, such as nitroso or hydroxylamino derivatives. These functional groups could then serve as handles for further synthetic transformations, providing access to a wider range of analogues.

Finally, the investigation of unusual cyclization reactions involving the N-benzoylpiperidine scaffold could lead to the discovery of new heterocyclic systems. For example, tandem reactions that involve an initial transformation of the nitro group followed by an intramolecular cyclization could be a fruitful area of research. researchgate.net

Unconventional ReactivityPotential TransformationResulting Products
PhotochemistryIntramolecular cyclizationNovel heterocyclic systems
PhotocatalysisSelective functionalizationModified piperidine or benzoyl moieties
ElectrochemistryControlled reduction of the nitro groupNitroso, hydroxylamino, or amino derivatives
Tandem ReactionsNitro group transformation followed by cyclizationComplex polycyclic structures

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Nitrobenzoyl)piperidine, and how can reaction conditions be optimized?

  • Methodology :

Acylation of Piperidine : React piperidine with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen. Use a base like triethylamine (1:1.2 molar ratio) to neutralize HCl byproducts.

Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water).

Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., piperidine ring protons at δ 1.5–2.5 ppm, nitrobenzoyl aromatic protons at δ 8.0–8.3 ppm) and IR (C=O stretch ~1680 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

NMR Spectroscopy : Assign proton environments (e.g., piperidine CH2_2 groups, nitrobenzoyl substituents) and confirm regiochemistry.

Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion ([M+H]+^+) and fragmentation patterns.

HPLC Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .

Q. How should researchers safely handle and dispose of this compound?

  • Safety Protocol :

PPE : Wear nitrile gloves, lab coat, and goggles.

Ventilation : Use fume hoods during synthesis/handling.

Waste Management : Neutralize acidic byproducts before disposal; collect organic waste for incineration. Refer to GHS hazard codes (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can computational QSAR models guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

Dataset Preparation : Curate experimental IC50_{50}/EC50_{50} values for piperidine derivatives (e.g., 43 compounds from serotonin transporter inhibition studies).

Descriptor Calculation : Use software (e.g., ADMET Predictor™) to compute molecular descriptors (logP, polar surface area).

Model Validation : Apply partial least squares (PLS) regression; validate via leave-one-out cross-validation (R2^2 > 0.7).

Activity Prediction : Prioritize derivatives with predicted pIC50_{50} > 6.5 for synthesis .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

  • Approach :

Dose-Response Reevaluation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends.

Target Selectivity Profiling : Screen against related receptors/enzymes (e.g., monoamine transporters, CYP450 isoforms) to rule off-target effects.

Structural Analog Comparison : Compare nitrobenzoyl vs. benzoyl derivatives to assess nitro group contributions to activity .

Q. How do solvent extraction and coordination chemistry principles apply to isolating this compound metal complexes?

  • Protocol :

Metal Coordination : React with transition metals (e.g., Co2+^{2+}) in ethanol; monitor via UV-Vis (d-d transitions).

Extraction : Use dichloromethane with piperidine-based ligands (20 µM) at pH 5.5 (sodium acetate buffer) for selective Ag+^+/Cu2+^{2+} binding.

Characterization : Confirm complexation via FTIR (shift in C=O/N–H stretches) and 1^1H NMR (piperidine ring proton upfield shifts) .

Q. What in silico tools predict the pharmacokinetic and toxicity profiles of this compound?

  • Workflow :

ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate BBB permeability (logBB > 0.3), CYP inhibition (e.g., CYP2D6), and Ames test mutagenicity.

Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1AO6) to assess plasma protein binding.

Metabolite Prediction : Employ GLORYx to identify nitro-reduction or piperidine ring oxidation metabolites .

Retrosynthesis Analysis

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1-(4-Nitrobenzoyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.